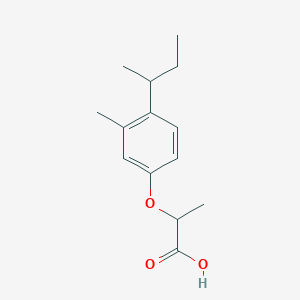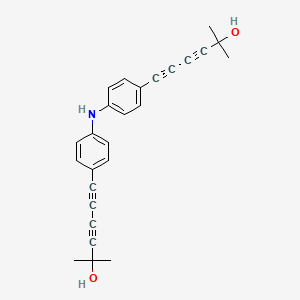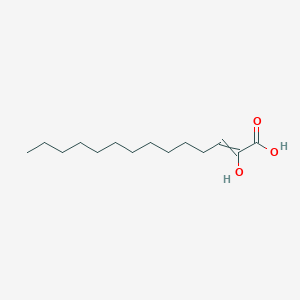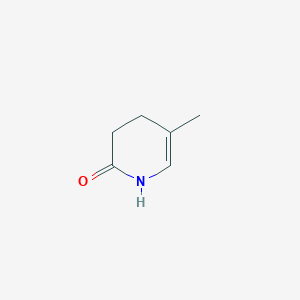![molecular formula C14H16N2O2 B14354101 4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol CAS No. 91548-23-1](/img/structure/B14354101.png)
4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol is an organic compound that features a complex structure with two amino groups and two hydroxyl groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol typically involves multi-step organic reactions. One common method includes the reduction of a nitro compound followed by a coupling reaction with a phenol derivative. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic processes. These methods are optimized for higher yields and purity, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include quinones, amine derivatives, and substituted phenols. These products have various applications in organic synthesis and industrial processes.
Wissenschaftliche Forschungsanwendungen
4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biochemical effects. The hydroxyl and amino groups play a crucial role in these interactions, facilitating binding to active sites and altering enzyme function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol: Similar in structure but lacks the amino groups.
Hydroquinone: Contains two hydroxyl groups but no amino groups.
Resorcinol: Another dihydroxybenzene derivative with different substitution patterns.
Uniqueness
4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
91548-23-1 |
|---|---|
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H16N2O2/c15-13(9-1-5-11(17)6-2-9)14(16)10-3-7-12(18)8-4-10/h1-8,13-14,17-18H,15-16H2/t13-,14-/m1/s1 |
InChI-Schlüssel |
FQRUNJQARWTBBE-ZIAGYGMSSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@H]([C@@H](C2=CC=C(C=C2)O)N)N)O |
Kanonische SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)O)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphanium perchlorate](/img/structure/B14354021.png)
![2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14354031.png)
![8-Hydroxy-3-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14354045.png)

![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)






![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14354089.png)
![1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene}](/img/structure/B14354091.png)

